
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is an organic compound that features a hydroxyimino group and a pyridinyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with butanone oxime under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 2-(Nitro)-1-(pyridin-4-yl)butan-1-one.
Reduction: The major product is 2-(Amino)-1-(pyridin-4-yl)butan-1-one.
Substitution: The products depend on the nucleophile used, such as 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-thiol.
Scientific Research Applications
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl group can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-1-(pyridin-3-yl)butan-1-one
- 2-(Hydroxyimino)-1-(pyridin-2-yl)butan-1-one
- 2-(Hydroxyimino)-1-(pyridin-4-yl)propan-1-one
Uniqueness
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the pyridinyl group can significantly affect the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1-pyridin-4-ylbutan-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-2-8(11-13)9(12)7-3-5-10-6-4-7/h3-6,13H,2H2,1H3/b11-8+ |
InChI Key |
NIDZUKYOFGCSAV-DHZHZOJOSA-N |
Isomeric SMILES |
CC/C(=N\O)/C(=O)C1=CC=NC=C1 |
Canonical SMILES |
CCC(=NO)C(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



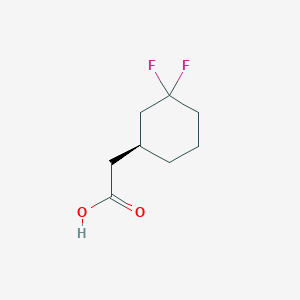
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)

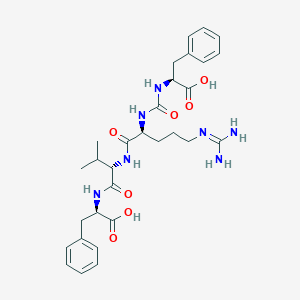
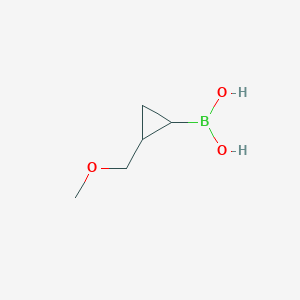
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
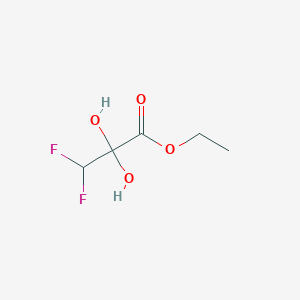
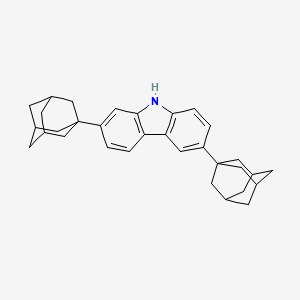
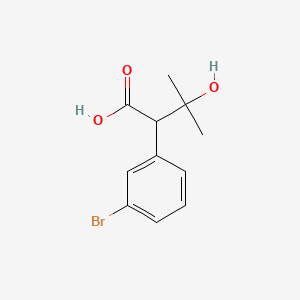
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
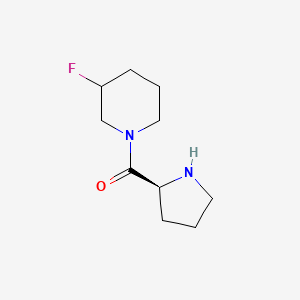
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
